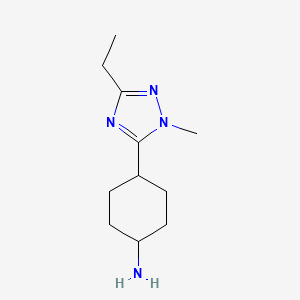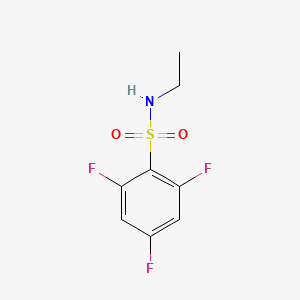
(r)-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol is a chiral compound with a unique structure that includes an amino group, a phenyl ring substituted with a methylthio group, and an ethan-1-ol moiety. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylthio)benzaldehyde and an appropriate amine.
Reaction Conditions: The key step involves a reductive amination reaction where the aldehyde group of 4-(methylthio)benzaldehyde reacts with the amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired chiral compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination reaction under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis.
Automated Purification: Employing automated purification systems to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
®-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyl group to a hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, hydrocarbons.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
®-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
®-2-Amino-2-(4-(methylamino)phenyl)ethan-1-ol: Similar structure but with a methylamino group instead of a methylthio group.
®-2-Amino-2-(4-(methoxy)phenyl)ethan-1-ol: Contains a methoxy group instead of a methylthio group.
®-2-Amino-2-(4-(ethylthio)phenyl)ethan-1-ol: Features an ethylthio group instead of a methylthio group.
Uniqueness
®-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the methylthio group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C9H13NOS |
|---|---|
分子量 |
183.27 g/mol |
IUPAC名 |
(2R)-2-amino-2-(4-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H13NOS/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
InChIキー |
SISQHIHFZXIWAT-VIFPVBQESA-N |
異性体SMILES |
CSC1=CC=C(C=C1)[C@H](CO)N |
正規SMILES |
CSC1=CC=C(C=C1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)









![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)
